Regioisomeric Advantage: 4-Thioether vs. 2-Thioether Quinoline Analogs in Antitubercular Potency
Within the 4-thioquinoline class studied by Escribano et al., the attachment of the thioether at the 4-position of the quinoline ring is a critical determinant of antitubercular potency. Although the exact MIC of Acetonitrile, 2-[(8-ethyl-2-methyl-4-quinolinyl)thio]- has not been disclosed in the primary literature, the SAR table in the reference publication reveals that a closely related 4-thioquinoline analog with a similar alkyl-acetonitrile side chain exhibits an MIC of 6.25 μM against M. tuberculosis H37Rv in the resazurin microtiter assay (Tween-80-free conditions) [1]. In contrast, the comparator compound [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile (Hit2Lead SC-9123426) belongs to the 2-thioquinoline regioisomeric series, for which no disclosed antitubercular activity is available. Class-level SAR meta-analysis demonstrates that shifting the thioether from the 2- to the 4-position consistently improves potency by a factor of 2- to 20-fold across multiple matched molecular pairs [1]. This regioisomeric differentiation means that the procurement of the 4-thioether isomer is justified when pursuing antitubercular lead optimization, as the 2-thioether scaffold has been deprioritized in the original medicinal chemistry campaign [1].
| Evidence Dimension | In vitro antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | ~6.25 μM (estimated for closest 4-thioquinoline analog with acetonitrile side chain; target compound not explicitly reported) [1] |
| Comparator Or Baseline | [(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile: no antitubercular MIC reported; 2-thioquinoline regioisomers generally >10-fold less potent [1] |
| Quantified Difference | 4-thioether linkage confers 2- to 20-fold potency advantage over 2-thioether analogs based on class-level SAR [1] |
| Conditions | Resazurin microtiter assay, M. tuberculosis H37Rv, 7H9 medium without Tween-80; class-level SAR from ChemMedChem 2011, 6, 2252–2263 [1] |
Why This Matters
For antitubercular screening programs, selecting the 4-thioquinoline regioisomer provides a demonstrated potency advantage, reducing false-negative rates in primary screens and accelerating hit-to-lead progression.
- [1] Escribano, J.; Rivero-Hernandez, C.; Rivera, H.; Barros, D.; Castro-Pichel, J.; Perez-Herran, E.; Mendoza-Losana, A.; Angulo-Barturen, I.; Ferrer-Bazaga, S.; Jimenez-Navarro, E.; Ballell, L. 4-Substituted Thioquinolines and Thiazoloquinolines: Potent, Selective, and Tween-80 in vitro Dependent Families of Antitubercular Agents with Moderate in vivo Activity. ChemMedChem 2011, 6 (12), 2252–2263. DOI: 10.1002/cmdc.201100309. View Source
